molecular formula C5H13NO2 B042682 (2S)-1,1-dimethoxypropan-2-amine CAS No. 55707-41-0

(2S)-1,1-dimethoxypropan-2-amine

Cat. No. B042682
CAS RN: 55707-41-0
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of chiral amines similar to "(2S)-1,1-dimethoxypropan-2-amine" often involves multi-step processes that introduce or preserve chirality. A notable method for synthesizing chiral amino acids, which share functional group similarities, involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate, achieving high overall yields (Demong & Williams, 2002).

Molecular Structure Analysis

Understanding the molecular structure of "(2S)-1,1-dimethoxypropan-2-amine" requires analyzing its chiral center and the impact on its chemical behavior. Chiral molecules like this amine exhibit specific optical activities that are crucial in their application in enantioselective synthesis. The stereochemistry influences its interactions and reactivity with chiral and achiral molecules.

Chemical Reactions and Properties

Chiral amines participate in a variety of chemical reactions, including alkylation, acylation, and condensation, often acting as intermediates in the synthesis of pharmacologically active molecules. Their chemical properties are defined by the presence of the amine group, which is a site for nucleophilic attack, and the dimethoxy groups, which can influence the molecule's electronic environment and steric hindrance. For instance, the reaction of aryl amines with 2,2-dimethoxypropane in the presence of bismuth triflate under solvent-free conditions to produce dihydroquinolines demonstrates the versatility of similar structures in synthesizing heterocyclic compounds (Yadav et al., 2007).

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Synthesis of Dihydroquinolines and Benzodiazepines : The condensation of aryl amines with 2,2-dimethoxypropane (2,2-DMP) catalyzed by bismuth triflate under solvent-free conditions leads to the production of 1,2-dihydroquinolines. Similarly, the condensation with o-phenylenediamines yields benzodiazepines, showcasing its utility in synthesizing complex heterocyclic compounds (J. Yadav et al., 2007).

  • Asymmetric Synthesis of Amino Acids : The compound has been used in the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid, demonstrating its versatility as a chiral building block in organic synthesis (D. Demong & Robert M. Williams, 2002).

  • Nickel(II) Complexes Synthesis : Research into the structural and spectroscopic features of mono- and binuclear nickel(II) complexes with tetradentate N(amine)2S(thiolate)2 ligation highlights its potential in creating materials with unique magnetic and electronic properties (R. T. Stibrany et al., 2005).

Chemical Characterization and Material Science

  • Chiral Configurational Assignments : A study on absolute configurational assignments of secondary amines by CD-sensitive dimeric zinc porphyrin host underscores its importance in determining the absolute configuration of chiral secondary amines, critical for pharmaceutical research and material science (Xuefei Huang et al., 2002).

  • Novel Synthesis Methods : The development of novel synthesis methods for diether–ester conjugated compounds for use as electron donors in polypropylene catalysts. This research shows its utility in improving the efficiency and sustainability of material production processes (Jian-Jun Hu, 2013).

Biomedical and Analytical Chemistry

  • Antineoplastic Agents Synthesis : The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides for antineoplastic agents. This work illustrates its potential in the development of new therapeutic agents targeting cancer (G. Pettit et al., 2003).

  • Biobased Epoxy Hardeners : Research on oligobutadienes functionalized with primary amine groups for use as hardeners in epoxy resins. This study contributes to the development of sustainable and biobased materials for various applications (R. Auvergne et al., 2012).

properties

IUPAC Name

(2S)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1-dimethoxypropan-2-amine

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